5-(3-HYDROXYPROPANAMIDO)PYRIDINE-3-BORONIC ACID PINACOL ESTER
Overview
Description
5-(3-Hydroxypropanamido)pyridine-3-boronic acid pinacol ester is a boronic ester derivative that has garnered significant interest in the field of organic chemistry Boronic esters are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds
Mechanism of Action
Target of Action
Boronic acids and their derivatives, such as this compound, are commonly used in the suzuki-miyaura cross-coupling reactions . They are known to interact with palladium catalysts during these reactions .
Mode of Action
The compound, being a boronic ester, is likely to participate in the Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organoboron group to a palladium complex . This process is known as transmetalation .
Biochemical Pathways
The compound’s involvement in the Suzuki-Miyaura cross-coupling reactions suggests that it affects the biochemical pathways related to carbon-carbon bond formation . The resulting organopalladium complex can then undergo reductive elimination to form a new carbon-carbon bond .
Pharmacokinetics
Boronic pinacol esters are known to be susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is known to be strongly influenced by pH . Additionally, the success of the Suzuki-Miyaura cross-coupling reactions can depend on the presence of a suitable palladium catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxypropanamido)pyridine-3-boronic acid pinacol ester typically involves the reaction of 5-(3-Hydroxypropanamido)pyridine-3-boronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxypropanamido)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or alkane.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Palladium catalysts, such as Pd(PPh₃)₄, are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acids and boronates.
Reduction: Alcohols and alkanes.
Substitution: Biaryl compounds and other carbon-carbon bonded structures.
Scientific Research Applications
5-(3-Hydroxypropanamido)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Medicine: Investigated for its role in drug delivery systems and as a precursor for boron neutron capture therapy (BNCT).
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-pyridineboronic acid pinacol ester: Similar in structure but contains a bromine atom instead of a hydroxypropanamido group.
6-Hydroxypyridine-3-boronic acid pinacol ester: Contains a hydroxyl group at a different position on the pyridine ring.
Uniqueness
5-(3-Hydroxypropanamido)pyridine-3-boronic acid pinacol ester is unique due to its hydroxypropanamido group, which provides additional functionalization possibilities and enhances its reactivity in certain chemical reactions. This makes it a valuable compound for specialized applications in synthetic and medicinal chemistry.
Properties
IUPAC Name |
3-hydroxy-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O4/c1-13(2)14(3,4)21-15(20-13)10-7-11(9-16-8-10)17-12(19)5-6-18/h7-9,18H,5-6H2,1-4H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVUROLZVODJCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726099 | |
Record name | 3-Hydroxy-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171891-30-7 | |
Record name | 3-Hydroxy-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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